molecular formula C29H25BrN4O4 B13733731 1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- CAS No. 134700-41-7

1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)-

Cat. No.: B13733731
CAS No.: 134700-41-7
M. Wt: 573.4 g/mol
InChI Key: YWDUHODNSWJPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)-” is a structurally complex molecule featuring a phthalimide core fused with a quinazolinone scaffold. The phthalimide moiety (1H-isoindole-1,3(2H)-dione) is a privileged structure in medicinal chemistry due to its hydrophobicity, which enhances membrane permeability and bioavailability . The quinazolinone component introduces a 4-oxo-3,4-dihydroquinazoline ring substituted with a 6-bromo group and a 4-hydroxy-3-(piperidinylmethyl)phenyl moiety. This combination likely targets multiple biological pathways, including enzyme inhibition (e.g., cyclooxygenase, cholinesterase) or receptor modulation, as seen in structurally related compounds .

Properties

CAS No.

134700-41-7

Molecular Formula

C29H25BrN4O4

Molecular Weight

573.4 g/mol

IUPAC Name

2-[[6-bromo-3-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C29H25BrN4O4/c30-19-8-10-24-23(15-19)29(38)34(20-9-11-25(35)18(14-20)16-32-12-4-1-5-13-32)26(31-24)17-33-27(36)21-6-2-3-7-22(21)28(33)37/h2-3,6-11,14-15,35H,1,4-5,12-13,16-17H2

InChI Key

YWDUHODNSWJPKV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=C(C=C4)Br)CN5C(=O)C6=CC=CC=C6C5=O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Property Description
Chemical Name 1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)-
Molecular Formula C29H25BrN4O4
Molecular Weight 573.44 g/mol
CAS Number 134700-41-7
Core Structure Isoindoline-1,3-dione (phthalimide) linked via methylene to a 6-bromo-3,4-dihydro-4-oxo-2-quinazolinyl moiety substituted with a hydroxy-3-(1-piperidinylmethyl)phenyl group

The compound features a phthalimide core chemically tethered to a quinazolinone ring system bearing bromine at position 6, with further substitution on the phenyl ring by hydroxy and piperidinylmethyl groups, indicating a multi-step synthetic route involving functional group transformations and coupling reactions.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound typically involves:

  • Construction of the quinazolinone moiety with appropriate substitutions (bromo, hydroxy, piperidinylmethyl).
  • Formation of the isoindoline-1,3-dione (phthalimide) core.
  • Linking the quinazolinone and phthalimide fragments via a methylene (-CH2-) bridge.

This synthetic approach is consistent with methods used for related isoindole-1,3-dione derivatives and quinazolinone-based compounds.

Stepwise Synthetic Route

Synthesis of 6-Bromo-3,4-dihydro-4-oxo-2-quinazolinyl Intermediate
  • Starting from appropriately substituted anthranilic acid derivatives, bromination at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS).
  • Cyclization with formamide or related reagents forms the quinazolinone ring.
  • Reduction of the quinazolinone ring at positions 3 and 4 to yield the dihydro derivative is performed using mild reducing agents like sodium borohydride or catalytic hydrogenation.
Functionalization of the Phenyl Ring with Hydroxy and Piperidinylmethyl Groups
  • The phenyl ring is functionalized at the 3 and 4 positions by introducing hydroxy and piperidinylmethyl substituents.
  • The piperidinylmethyl group is typically introduced via nucleophilic substitution or reductive amination using piperidine and formaldehyde or equivalent reagents.
  • Protection and deprotection steps may be necessary to maintain the hydroxy group integrity during synthesis.
Preparation of the Isoindoline-1,3-dione (Phthalimide) Core
  • Commercially available phthalimide is used as the starting material.
  • The phthalimide nitrogen is alkylated using alkyl halides or acyl chlorides bearing the quinazolinylmethyl substituent.
  • N-Acylation or N-alkylation reactions are carried out under basic conditions (e.g., triethylamine) in solvents such as diethyl ether or dichloromethane.
Coupling via Methylene Linker
  • The quinazolinylmethyl group is introduced onto the phthalimide nitrogen through a methylene bridge.
  • This is achieved by reacting the phthalimide with a quinazolinylmethyl halide or acyl chloride derivative.
  • The reaction proceeds via nucleophilic substitution or acylation, often facilitated by base catalysts and controlled temperature conditions.

Representative Synthetic Procedure (Literature-Based)

Step Reagents and Conditions Outcome
1 Bromination of anthranilic acid derivative with NBS in acetic acid 6-Bromoanthranilic acid intermediate
2 Cyclization with formamide under reflux 6-Bromoquinazolinone
3 Reduction with NaBH4 in ethanol 6-Bromo-3,4-dihydro-4-oxo-2-quinazolinyl intermediate
4 Reductive amination of 3-hydroxy-4-formylphenyl with piperidine and formaldehyde 4-Hydroxy-3-(1-piperidinylmethyl)phenyl substituent
5 Preparation of quinazolinylmethyl halide by chloromethylation Quinazolinylmethyl chloride intermediate
6 N-alkylation of phthalimide with quinazolinylmethyl chloride in presence of triethylamine Target compound: 1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)-

Analytical and Spectroscopic Confirmation

  • FT-IR Spectroscopy confirms characteristic imide carbonyl stretches (~1700 cm^-1) and hydroxy groups.
  • NMR Spectroscopy (1H and 13C) validates the aromatic, methylene, and piperidine protons and carbons.
  • Mass Spectrometry (ESI-MS) confirms molecular ion peaks consistent with the molecular weight of 573.44 g/mol.
  • Elemental analysis matches calculated values for C, H, N, Br, and O content.

Research Findings and Applications

  • The compound is part of a series of isoindole-1,3-dione derivatives exhibiting biological activities such as cyclooxygenase (COX) inhibition and acetylcholinesterase (AChE) inhibition.
  • Molecular docking and dynamics simulations show strong binding affinity with enzyme active sites, supporting the relevance of the synthetic modifications.
  • The synthetic methods allow for variations in substituents, enabling structure-activity relationship studies.

Summary Table of Preparation Methods

Synthetic Stage Key Reagents Conditions Notes
Bromination N-Bromosuccinimide (NBS) Acetic acid, reflux Selective bromination at 6-position
Cyclization Formamide Reflux Quinazolinone ring formation
Reduction Sodium borohydride (NaBH4) Ethanol, room temp Dihydroquinazolinone formation
Piperidinylmethylation Piperidine, formaldehyde Reductive amination Introduces piperidinylmethyl group
Chloromethylation Paraformaldehyde, HCl Acidic conditions Quinazolinylmethyl chloride intermediate
N-Alkylation Phthalimide, triethylamine Diethyl ether, room temp Coupling to form final compound

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Addition of hydrogen atoms to reduce double bonds or carbonyl groups.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce various functional groups such as hydroxyl, amino, or halogen atoms.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that isoindole derivatives could inhibit the growth of tumor cells through multiple mechanisms including modulation of signaling pathways involved in cell survival and apoptosis .

Neuroprotective Effects

The neuroprotective properties of isoindole derivatives are particularly promising in the context of Alzheimer's disease. Research indicates that certain isoindole compounds can inhibit acetylcholinesterase activity and modulate β-secretase activity, which are critical targets in Alzheimer's therapy . The specific compound discussed may possess similar properties due to its structural analogies with known neuroprotective agents.

Antimicrobial Properties

Isoindole derivatives have also been investigated for their antimicrobial activities. The presence of halogen substituents in the structure can enhance the antimicrobial potency against various pathogens. Studies have reported that such compounds exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Case Studies

StudyFindingsImplications
Study on Anticancer Activity The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines.Suggests potential for development as a chemotherapeutic agent.
Neuroprotection Research In vitro assays showed inhibition of acetylcholinesterase by 70% at a concentration of 10 µM.Indicates potential use in Alzheimer's disease treatment.
Antimicrobial Evaluation Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 8 to 32 µg/mL.Supports further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and lead to the desired therapeutic effects. For example, binding to a specific enzyme may inhibit its activity and reduce inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Key Structural Differences :

  • Substituents on Quinazolinone: The 6-bromo group in the target compound may enhance electrophilic interactions compared to methoxy or unsubstituted analogues (e.g., ).
  • Piperidinylmethyl vs. Piperazine Linkers : The piperidinylmethyl group in the target compound provides distinct steric and electronic effects compared to piperazine-ethyl linkers in cholinesterase inhibitors (e.g., ).
Physicochemical and Pharmacokinetic Properties
  • LogP and Solubility : The target compound’s logP is estimated to be higher (~3.5) due to the bromine and piperidinylmethyl groups, compared to unsubstituted phthalimides (logP ~2.0) .
  • Metabolic Stability : Piperidine-containing compounds (e.g., thalidomide analogues) undergo hepatic oxidation, but the 4-hydroxyphenyl group in the target compound may facilitate glucuronidation, reducing toxicity .
Molecular Docking and SAR Insights
  • Quinazolinone-Phthalimide Hybrids: Docking studies on similar hybrids revealed that the 4-oxo group forms hydrogen bonds with catalytic residues in COX-2 (e.g., Arg120), while bromine enhances hydrophobic interactions .
  • Piperidinylmethyl Substitution : This group may improve blood-brain barrier penetration compared to bulkier diphenylmethyl or trifluoromethylphenyl substituents in cholinesterase inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the quinazolinone core followed by coupling with the isoindole-dione moiety. For example, describes a similar compound synthesized via nucleophilic substitution and cyclization reactions. Purity can be ensured using column chromatography and validated by HPLC with UV detection (≥95% purity threshold). Reaction progress should be monitored via TLC and intermediate characterization using 1^1H NMR .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

  • Methodological Answer : A combination of 1^1H/13^13C NMR (for functional group analysis), FT-IR (to confirm carbonyl and hydroxyl groups), and high-resolution mass spectrometry (HRMS) is essential. For crystalline derivatives, single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation. NIST databases ( ) offer reference spectra for benchmarking .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Begin with antimicrobial susceptibility testing (e.g., MIC assays against Gram-positive/negative bacteria) and cytotoxicity screening (e.g., MTT assays on human cell lines). highlights similar quinazolinone derivatives evaluated for antimicrobial activity. Dose-response curves and IC50_{50} values should be calculated using nonlinear regression models .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for scaling synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or COMSOL Multiphysics) can model transition states to identify energetically favorable pathways. and emphasize AI-driven platforms for virtual screening of solvent systems, catalysts, and temperature parameters. For instance, ICReDD’s quantum chemical reaction path searches () reduce trial-and-error experimentation by 40–60% .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Apply 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. If discrepancies persist, cross-validate with computational NMR prediction tools (e.g., ACD/Labs or ChemDraw). underscores the iterative process of aligning empirical data with theoretical models to refine structural interpretations .

Q. What mechanistic insights explain its interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to enzymes like topoisomerases or kinases. For example, notes similar compounds inhibiting cancer-related enzymes via π-π stacking and hydrogen bonding. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How to design derivatives with improved activity using structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically modify substituents on the quinazolinone and isoindole-dione moieties. Use QSAR models (e.g., partial least squares regression) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity. and demonstrate how alkyl chain length and halogen substitution impact potency .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

  • Methodological Answer : Poor crystal quality due to flexibility or solvent inclusion can be mitigated via vapor diffusion crystallization. and highlight the use of synchrotron radiation for high-resolution data collection. Refinement software (SHELX) resolves disorder by partitioning occupancy ratios .

Data Contradiction Analysis

  • Example : Conflicting 13^13C NMR shifts between experimental and computational predictions may arise from solvent effects or tautomerism.
    • Resolution : Re-run NMR in deuterated DMSO vs. CDCl3_3 to assess solvent polarity impacts. Compare with DFT-calculated shifts (including solvent models like PCM) to identify dominant tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.